molecular formula C20H28I3N3O8 B12695161 Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N',N'-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- CAS No. 88116-63-6

Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N',N'-tetrakis(2-hydroxyethyl)-2,4,6-triiodo-

Cat. No.: B12695161
CAS No.: 88116-63-6
M. Wt: 819.2 g/mol
InChI Key: MSZXJTBSLIESKY-UHFFFAOYSA-N
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Description

Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyethyl groups and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, including the introduction of hydroxyethyl groups and iodine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of iodine atoms can produce deiodinated compounds.

Scientific Research Applications

Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a contrast agent in imaging techniques due to its iodine content.

    Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and iodine atoms play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)phthalimide: Shares the hydroxyethyl group but lacks the iodine atoms.

    1,8-Naphthalimide Derivatives: Similar in structure but differ in the core aromatic system and functional groups.

Uniqueness

The uniqueness of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- lies in its combination of hydroxyethyl groups and multiple iodine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high-density iodine content, such as imaging and contrast agents.

Properties

CAS No.

88116-63-6

Molecular Formula

C20H28I3N3O8

Molecular Weight

819.2 g/mol

IUPAC Name

5-[acetyl(2-hydroxyethyl)amino]-1-N,1-N,3-N,3-N-tetrakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C20H28I3N3O8/c1-12(32)26(6-11-31)18-16(22)13(19(33)24(2-7-27)3-8-28)15(21)14(17(18)23)20(34)25(4-9-29)5-10-30/h27-31H,2-11H2,1H3

InChI Key

MSZXJTBSLIESKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I

Origin of Product

United States

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